Cas no 898784-69-5 (1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone)

1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone structure
898784-69-5 structure
商品名:1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone
CAS番号:898784-69-5
MF:C14H10BrFO
メガワット:293.131
CID:1948183
PubChem ID:24723944

1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 3'-BROMO-2-(3-FLUOROPHENYL)ACETOPHENONE
    • 1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone
    • LogP
    • AKOS010014100
    • DTXSID00642343
    • 898784-69-5
    • 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
    • MFCD02260760
    • MDL: MFCD02260760
    • インチ: InChI=1S/C14H10BrFO/c15-12-5-2-4-11(9-12)14(17)8-10-3-1-6-13(16)7-10/h1-7,9H,8H2
    • InChIKey: INUNYUXLMSXYTA-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)Br

計算された属性

  • せいみつぶんしりょう: 291.99000
  • どういたいしつりょう: 291.98991Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • PSA: 17.07000
  • LogP: 4.01360

1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone セキュリティ情報

1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
203820-2g
3'-bromo-2-(3-fluorophenyl)acetophenone
898784-69-5 97%
2g
£672.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658572-1g
1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
898784-69-5 98%
1g
¥5250.00 2024-04-26
A2B Chem LLC
AH88965-2g
3'-Bromo-2-(3-fluorophenyl)acetophenone
898784-69-5 97%
2g
$790.00 2024-04-19
A2B Chem LLC
AH88965-1g
3'-Bromo-2-(3-fluorophenyl)acetophenone
898784-69-5 97%
1g
$516.00 2024-04-19
Fluorochem
203820-1g
3'-bromo-2-(3-fluorophenyl)acetophenone
898784-69-5 97%
1g
£424.00 2022-03-01
Fluorochem
203820-5g
3'-bromo-2-(3-fluorophenyl)acetophenone
898784-69-5 97%
5g
£1447.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658572-2g
1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
898784-69-5 98%
2g
¥8957.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658572-5g
1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
898784-69-5 98%
5g
¥20674.00 2024-04-26
A2B Chem LLC
AH88965-5g
3'-Bromo-2-(3-fluorophenyl)acetophenone
898784-69-5 97%
5g
$1650.00 2024-04-19

1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone 関連文献

1-(3-bromophenyl)-2-(3-fluorophenyl)ethanoneに関する追加情報

1-(3-Bromophenyl)-2-(3-Fluorophenyl)Ethanone: A Comprehensive Overview

1-(3-Bromophenyl)-2-(3-Fluorophenyl)Ethanone, also known by its CAS number 898784-69-5, is a unique organic compound that has garnered significant attention in recent years due to its versatile applications in various fields. This compound is a derivative of ethanone, featuring two aromatic rings substituted with bromine and fluorine atoms, respectively. The presence of these halogen substituents imparts distinctive chemical and physical properties, making it a valuable molecule in both academic research and industrial applications.

The molecular structure of 1-(3-Bromophenyl)-2-(3-Fluorophenyl)Ethanone consists of a central ketone group (C=O) flanked by two aromatic rings. The bromine atom is located at the 3-position of one phenyl ring, while the fluorine atom occupies the 3-position of the other phenyl ring. This arrangement creates a molecule with a high degree of symmetry, which influences its reactivity and stability. The compound's molecular formula is C14H9BrF O, and its molecular weight is approximately 296.2 g/mol.

In recent years, researchers have explored the potential of 1-(3-Bromophenyl)-2-(3-Fluorophenyl)Ethanone in various areas, including pharmacology, materials science, and catalysis. One of the most promising applications is in drug discovery. The compound's unique electronic properties make it an ideal candidate for designing bioactive molecules with potential therapeutic effects. For instance, studies have shown that this compound exhibits moderate anti-inflammatory and antioxidant activities, which could be further optimized for medical use.

The synthesis of 1-(3-Bromophenyl)-2-(3-Fluorophenyl)Ethanone typically involves a multi-step process that includes nucleophilic substitution and ketone formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of transition metal catalysts has significantly improved the yield and purity of the compound, making it more accessible for large-scale production.

In addition to its pharmacological applications, 1-(3-Bromophenyl)-2-(3-Fluorophenyl)Ethanone has shown potential in materials science. Its aromatic structure and halogen substituents make it suitable for use as a precursor in the synthesis of advanced materials such as organic semiconductors and functional polymers. Researchers have demonstrated that incorporating this compound into polymer matrices can enhance their electronic properties, paving the way for applications in flexible electronics and optoelectronic devices.

The physical properties of 1-(3-Bromophenyl)-2-(3-Fluorophenyl)Ethanone are also worth noting. It has a melting point of approximately 150°C and a boiling point around 450°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various chemical reactions and purification techniques.

In terms of safety considerations, while 1-(3-Bromophenyl)-2-(3-Fluorophenyl)Ethanone is not classified as a hazardous substance under normal handling conditions, appropriate precautions should be taken to avoid prolonged exposure or inhalation of dust or vapors. Proper ventilation and personal protective equipment are recommended when working with this compound in a laboratory setting.

The growing interest in CAS No: 898784-69-5 can be attributed to its versatility and the ongoing advancements in synthetic methodologies. As researchers continue to explore its potential applications, this compound is expected to play an increasingly important role in both academic research and industrial processes.

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